molecular formula C10H19FN2O2 B1446154 tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1593969-81-3

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate

Cat. No. B1446154
M. Wt: 218.27 g/mol
InChI Key: ACHGEWOGBWGEEL-YUMQZZPRSA-N
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Description

“tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate” is a chemical compound with the CAS Number: 1593969-81-3 . It has a molecular weight of 218.27 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Isomorphous Crystal Structures : Tert-butyl carbamates form a family of compounds with unique crystal structures, involving simultaneous hydrogen and halogen bonds on the carbonyl group. This property is significant for understanding molecular interactions and designing materials with specific crystallographic features (Baillargeon et al., 2017).

Synthesis and Intermediates in Drug Development

  • Synthesis of Biologically Active Compounds : Tert-butyl carbamates serve as intermediates in synthesizing compounds like omisertinib (AZD9291), highlighting their role in developing biologically active substances (Zhao et al., 2017).

Chemical Reactions and Transformations

  • Chemoselective Transformations : These compounds are involved in chemoselective transformations, such as the conversion of N-tert-butoxycarbonyl (Boc) groups, indicating their utility in synthetic chemistry (Sakaitani & Ohfune, 1990).

Photoredox Catalysis

  • Photoredox-Catalyzed Reactions : Tert-butyl carbamates are used in photoredox-catalyzed reactions, demonstrating their applicability in advanced synthetic methodologies (Wang et al., 2022).

Synthesis of Cyclohexane Derivatives

  • Preparation of Cyclohexane Carboxamides : These compounds are key intermediates in synthesizing cyclohexane derivatives, such as factor Xa inhibitors, emphasizing their importance in medicinal chemistry (Wang et al., 2017).

Structural Characterization

  • X-ray Diffraction Studies : Tert-butyl carbamates are subject to structural analysis through X-ray diffraction, which is crucial for understanding their molecular geometry and potential applications (Kant et al., 2015).

Mild Conditions for Synthesis

  • Synthesis under Mild Conditions : The synthesis of these compounds can be achieved under relatively mild conditions, making them suitable for various chemical synthesis applications (Alker et al., 1997).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H317-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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